molecular formula C7H12O3 B14581574 4-(1,3-Dioxolan-2-yl)butan-2-one CAS No. 61497-52-7

4-(1,3-Dioxolan-2-yl)butan-2-one

Cat. No.: B14581574
CAS No.: 61497-52-7
M. Wt: 144.17 g/mol
InChI Key: ICHFRLADEPNDGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Dioxolan-2-yl)butan-2-one is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals that are commonly used as protecting groups for carbonyl compounds in organic synthesis. This compound is particularly interesting due to its stability and reactivity, making it useful in various chemical processes.

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Dioxolan-2-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminium hydride in dry ether.

    Substitution: Organolithium reagents in anhydrous conditions.

Major Products:

    Oxidation: Formation of lactones or related cleavage products.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted dioxolanes.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-yl)butan-2-one involves its ability to form stable cyclic acetals with carbonyl compounds. This stability protects the carbonyl group from unwanted reactions during synthetic transformations. The compound can be deprotected under acidic conditions, regenerating the original carbonyl compound .

Comparison with Similar Compounds

Uniqueness: 4-(1,3-Dioxolan-2-yl)butan-2-one is unique due to its specific ring structure and stability, which makes it particularly useful as a protecting group in organic synthesis. Its ability to undergo various chemical reactions while maintaining stability sets it apart from other similar compounds .

Properties

CAS No.

61497-52-7

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

4-(1,3-dioxolan-2-yl)butan-2-one

InChI

InChI=1S/C7H12O3/c1-6(8)2-3-7-9-4-5-10-7/h7H,2-5H2,1H3

InChI Key

ICHFRLADEPNDGS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1OCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.